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Compound of Interest

Compound Name: Tetraallylsilane

Cat. No.: B074137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthesis of tetraallylsilane,

a versatile organosilicon compound. From its initial preparation to modern synthetic

methodologies and applications, this document provides a comprehensive overview for

researchers in organic synthesis and materials science.

Introduction: A Historical Perspective on
Organosilanes
The field of organosilicon chemistry, which bridges the worlds of organic and inorganic

chemistry, traces its origins to the 19th century. In 1863, Charles Friedel and James Crafts

reported the synthesis of the first organosilicon compound, tetraethylsilane. This seminal work

laid the foundation for a new class of compounds with unique properties and reactivity. A

significant leap forward came with the development of Grignard reagents in the early 20th

century by F. Stanley Kipping, which provided a robust method for the formation of silicon-

carbon bonds and opened the door to a vast array of new organosilane structures. It was within

this burgeoning field that tetraallylsilane emerged as a molecule of interest.

The Discovery of Tetraallylsilane
The first documented synthesis of tetraallylsilane was reported in 1946 by Henry Gilman and

R. N. Clark in the Journal of the American Chemical Society. Their work, focused on the
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preparation of allyl-substituted silanes, established a foundational method for synthesizing this

and other unsaturated organosilanes. The original synthesis utilized the well-established

Grignard reaction, a testament to its importance in the expanding toolkit of synthetic chemists

of the era.

Physicochemical and Spectroscopic Data
Tetraallylsilane is a colorless liquid with a characteristic odor. Its key physical and

spectroscopic properties are summarized in the tables below for easy reference and

comparison.

Table 1: Physical Properties of Tetraallylsilane

Property Value Reference

Molecular Formula C₁₂H₂₀Si [PubChem CID: 565641]

Molecular Weight 192.37 g/mol [PubChem CID: 565641]

Boiling Point 90 °C at 3 mmHg [Sigma-Aldrich]

Density 0.831 g/mL at 25 °C [Sigma-Aldrich]

Refractive Index (n²⁰/D) 1.485 [Sigma-Aldrich]

Table 2: Spectroscopic Data for Tetraallylsilane

Technique Key Peaks/Shifts Reference

Infrared (IR)
3076, 2972, 1629, 991, 908

cm⁻¹
[Recent Research]

¹H NMR (CDCl₃)
δ 5.85-5.71 (m, 4H), 5.01-4.91

(m, 8H), 1.69 (d, J=7.9 Hz, 8H)
[Recent Research]

¹³C NMR (CDCl₃) δ 134.5, 114.2, 22.8 [Recent Research]

HRMS (ESI+)

m/z calculated for C₁₂H₂₁Si⁺

[M+H]⁺: 193.1407, found

193.1406

[Recent Research]
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Experimental Protocols for the Synthesis of
Tetraallylsilane
Two key methods for the synthesis of tetraallylsilane are detailed below: the historical

Grignard synthesis and a modern, high-yield one-step Grignard procedure.

Historical Synthesis: The Gilman and Clark Method
(1946)
This method, adapted from the pioneering work of Gilman and Clark, utilizes the reaction of

silicon tetrachloride with allylmagnesium bromide.

Experimental Protocol:

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a

reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

Add a crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in

anhydrous diethyl ether to the magnesium turnings at a rate that maintains a gentle reflux.

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Reaction with Silicon Tetrachloride: Cool the freshly prepared Grignard reagent in an ice

bath. Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether to the Grignard

reagent with vigorous stirring. A white precipitate of magnesium salts will form.

Work-up and Purification: After the addition is complete, reflux the mixture for one hour to

ensure the reaction goes to completion. Cool the reaction mixture and carefully hydrolyze it

by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium

chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the

solvent by distillation. The crude product is then purified by vacuum distillation to yield

tetraallylsilane.

Modern One-Step Grignard Synthesis
A more recent and optimized one-step approach involves the in situ formation of the Grignard

reagent in the presence of silicon tetrachloride, leading to high yields.[1]
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Experimental Protocol:

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a

dropping funnel, and a magnetic stirrer, place magnesium turnings and a mixture of toluene

and diethyl ether.

Reagent Addition: A solution of allyl bromide and silicon tetrachloride in a mixed solvent of

toluene and diethyl ether is prepared. This solution is then added dropwise to the

magnesium suspension. The reaction is initiated, and the temperature is maintained to

ensure a steady reaction rate.

Work-up and Purification: After the addition is complete, the reaction mixture is stirred until

the magnesium is consumed. The reaction is then quenched by the slow addition of a

saturated aqueous solution of ammonium chloride. The organic layer is separated, and the

aqueous layer is extracted with toluene. The combined organic layers are washed with brine

and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure,

and the residue is purified by vacuum distillation to afford tetraallylsilane.

Table 3: Comparison of Synthetic Methods for Tetraallylsilane

Method
Starting
Materials

Solvents Yield Reference

Gilman and Clark

(1946)

Silicon

tetrachloride,

Allyl bromide,

Magnesium

Diethyl ether
Not specified in

abstract

[Gilman & Clark,

1946]

One-Step

Grignard

Silicon

tetrachloride,

Allyl bromide,

Magnesium

Toluene, Diethyl

ether
91% [1]

Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the

synthesis of tetraallylsilane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b074137?utm_src=pdf-body
https://www.benchchem.com/product/b074137?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/18/9996
https://www.benchchem.com/product/b074137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grignard Reagent Preparation

Reaction Work-up and Purification

Magnesium Turnings Allylmagnesium Bromide

Allyl Bromide in Ether

Reaction MixtureSilicon Tetrachloride in Ether Hydrolysis (Ice/NH4Cl) Extraction with Ether Drying (MgSO4) Vacuum Distillation Tetraallylsilane

Click to download full resolution via product page

Caption: Workflow for the historical synthesis of tetraallylsilane by Gilman and Clark.

One-Step Reaction

Work-up and Purification

Allyl Bromide + SiCl4
in Toluene/Ether Reaction Mixture

Magnesium Suspension
in Toluene/Ether

Quenching (NH4Cl) Extraction with Toluene Drying (Na2SO4) Vacuum Distillation Tetraallylsilane

Click to download full resolution via product page

Caption: Workflow for the modern one-step synthesis of tetraallylsilane.

Reactivity and Applications
The four allyl groups in tetraallylsilane provide a rich platform for further chemical

transformations. The double bonds can undergo a variety of reactions, including hydrosilylation,

epoxidation, and polymerization. A notable recent development is the iodine-promoted
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rearrangement of tetraallylsilane, which can be controlled to yield either mono- or di-

rearranged products. This transformation opens avenues for the synthesis of complex, silicon-

stereogenic organosilanes.

Key Reactions Resulting Products

Tetraallylsilane

Hydrosilylation

Polymerization

Iodine-Promoted
Rearrangement

Functionalized Silanes

Silicon-containing Polymers

Silicon-Stereogenic
Organosilanes

Click to download full resolution via product page

Caption: Reactivity pathways of tetraallylsilane.

Conclusion
From its first synthesis by Gilman and Clark in 1946 to its use in modern synthetic

transformations, tetraallylsilane has proven to be a valuable and versatile molecule in

organosilicon chemistry. The development of more efficient synthetic methods has made it

readily accessible for a variety of applications, from polymer science to the intricate synthesis

of stereogenic silicon centers. This guide provides a core understanding of the history,

synthesis, and properties of tetraallylsilane, serving as a valuable resource for researchers

and professionals in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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